1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide

Overview

Description

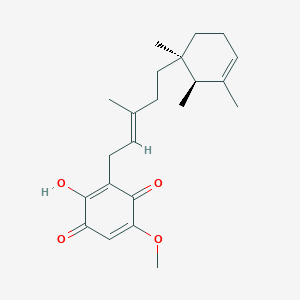

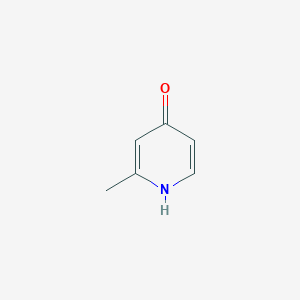

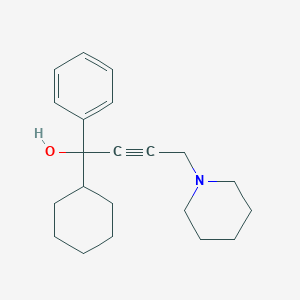

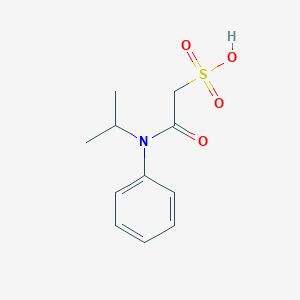

1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide (BTD) is a heterocyclic compound with a wide range of applications in the scientific community. BTD is an organic compound with a unique structure and properties, making it an important component in the synthesis of various compounds, as well as in scientific research. BTD has been studied extensively and has been shown to have a number of potential applications in the scientific community.

Scientific Research Applications

Herbicidal Activity

8-Hydroxybentazon is primarily recognized as a herbicide. It belongs to the benzothiadiazinone class and is used to control broadleaf weeds in various crops, including soybeans, corn, and rice. Its mode of action involves inhibiting photosynthesis by disrupting electron transport in chloroplasts. Researchers have investigated its efficacy, selectivity, and environmental impact in weed management systems .

Formation of Bound Residues in Soil

Studies have explored the binding behavior of 8-Hydroxybentazon with soil humic substances. Oxidoreductive catalysts, such as laccase from Myceliophthora thermophila, play a crucial role in transforming 8-Hydroxybentazon in soil. Notably, manganese (IV) oxide (δ-MnO₂) was found to efficiently catalyze the binding process. Understanding these interactions helps assess the fate and persistence of 8-Hydroxybentazon in agricultural soils .

Metabolism in Soybean Genotypes

In soybeans, differential tolerance to bentazon (including 8-Hydroxybentazon) is linked to the ability to form specific metabolites. Tolerant genotypes produce both 6- and 8-hydroxybentazon conjugates, while susceptible genotypes primarily form unidentified metabolites. This research sheds light on the genetic basis of herbicide tolerance in soybeans .

Environmental Fate and Degradation

Scientists have investigated the degradation pathways of 8-Hydroxybentazon under various environmental conditions. Factors such as pH, temperature, and microbial activity influence its persistence in soil and water. Understanding its fate helps guide sustainable herbicide use and risk assessment .

Analytical Methods

Development of sensitive and reliable analytical methods for detecting and quantifying 8-Hydroxybentazon is essential. Researchers have explored techniques such as liquid chromatography (LC), gas chromatography (GC), and mass spectrometry (MS) to determine its presence in environmental samples and agricultural products .

Ecotoxicological Effects

Studies have assessed the impact of 8-Hydroxybentazon on non-target organisms, including aquatic plants, algae, and fish. Evaluating its toxicity and potential ecological risks informs regulatory decisions and promotes sustainable pesticide management .

Mechanism of Action

Target of Action

8-Hydroxybentazon, also known as 8-Hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, is primarily targeted towards plant species . The compound’s primary targets are the plant species that are susceptible to its herbicidal properties .

Mode of Action

The mode of action of 8-Hydroxybentazon involves its interaction with the plant species. The compound is absorbed by the plant and then metabolized . Tolerant plant genotypes metabolize 80 to 90% of absorbed bentazon within 24 hours, while susceptible genotypes metabolize only 10 to 15% . This differential metabolism is a key aspect of the compound’s mode of action .

Biochemical Pathways

The biochemical pathways affected by 8-Hydroxybentazon involve the formation of metabolites. In tolerant plant genotypes, two major metabolites, the glycosyl conjugates of 6- and 8-hydroxybentazon, are formed . These metabolites play a crucial role in the plant’s ability to tolerate the herbicidal properties of the compound .

Pharmacokinetics

The pharmacokinetics of 8-Hydroxybentazon involve its absorption, distribution, metabolism, and excretion (ADME) in the plant species. As mentioned earlier, the compound is absorbed by the plant and then metabolized The metabolites are then distributed throughout the plant

Result of Action

The result of the action of 8-Hydroxybentazon is the tolerance or susceptibility of the plant species to the compound’s herbicidal properties. Tolerant plant genotypes are able to metabolize a significant portion of the absorbed compound, leading to their ability to tolerate the compound .

properties

IUPAC Name |

8-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJLUCLOKVGHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209140 | |

| Record name | 8-Hydroxybentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |

CAS RN |

60374-43-8 | |

| Record name | 8-Hydroxybentazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxybentazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxybentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYBENTAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6S7VVH2GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 8-Hydroxybentazon in the metabolism of the herbicide bentazon?

A1: 8-Hydroxybentazon is a key metabolite in the degradation pathway of the herbicide bentazon. Studies have shown that tolerant soybean genotypes primarily detoxify bentazon by converting it to glycosyl conjugates of 6- and 8-hydroxybentazon. [] This suggests that the formation of 8-hydroxybentazon is a detoxification step in plants tolerant to bentazon.

Q2: How does 8-Hydroxybentazon interact with soil components?

A2: 8-Hydroxybentazon demonstrates a strong affinity for soil components, particularly humic substances. Research indicates that this binding process is significantly influenced by the presence of metal oxides in the soil, specifically manganese(IV) oxide. [] This strong adsorption to soil organic matter suggests a potential for reduced bioavailability and leaching of the parent herbicide, bentazon.

Q3: What is the mechanism behind the binding of 8-Hydroxybentazon to soil organic matter?

A3: Studies using the fungus Phanerochaete chrysosporium and the enzyme laccase, both known to play a role in the degradation of organic compounds, have shed light on the binding mechanism. 8-Hydroxybentazon is converted into a dimeric derivative by these agents. [] This dimer, along with the monomeric form of 8-hydroxybentazon, are believed to be key players in the formation of bound residues with humic substances in the soil.

Q4: Are there any known abiotic factors influencing the transformation of 8-Hydroxybentazon in soil?

A4: Yes, the presence of metal oxides, particularly manganese(IV) oxide, has been identified as a crucial factor in the transformation of 8-hydroxybentazon in soil. [] This abiotic catalyst facilitates the binding of 8-hydroxybentazon to soil humic substances, contributing to its immobilization and potential detoxification.

Q5: What analytical techniques are employed for the detection and quantification of 8-Hydroxybentazon in environmental samples?

A5: Liquid chromatography coupled with high-flow pneumatically assisted electrospray mass spectrometry (LC-MS) has proven to be an effective technique for identifying and quantifying 8-hydroxybentazon in environmental water samples. [] This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of 8-hydroxybentazon.

Q6: What are the implications of 8-Hydroxybentazon formation for the persistence of bentazon in the environment?

A6: The formation of 8-hydroxybentazon and its subsequent binding to soil organic matter can significantly influence the persistence and fate of bentazon in the environment. While the mineralization of bound bentazon residues is a slow process, [] the formation of these bound residues can reduce the bioavailability and leaching potential of the herbicide, ultimately impacting its long-term environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)

![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)

![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)